

3-Chloro-1H-indazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-1H-indazole-5-carbaldehyde

Cat. No.: B1520611

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-1H-indazole-5-carbaldehyde**: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold."^{[1][2]} Its rigid structure and ability to participate in a multitude of hydrogen bonding and aromatic interactions have cemented its role in the design of targeted therapeutics. Marketed drugs such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core structure, underscoring its clinical and commercial significance.^[3] Within this important class of molecules, functionalized intermediates like **3-Chloro-1H-indazole-5-carbaldehyde** serve as critical starting points for the synthesis of vast chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth examination of this specific building block, offering technical data, synthetic insights, and strategic applications for researchers in pharmaceutical and chemical sciences.

Core Physicochemical & Structural Properties

3-Chloro-1H-indazole-5-carbaldehyde is a solid, typically appearing as a powder, with a defined set of properties that are crucial for its use in synthesis.^[4] Its bifunctional nature—possessing both a reactive aldehyde group and a halogenated site suitable for cross-coupling reactions—makes it a versatile reagent.

Key Identifiers and Data

A summary of the essential quantitative data for this compound is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ ClN ₂ O	[4][5][6]
Molecular Weight	180.59 g/mol	[4][7]
Monoisotopic Mass	180.00903 Da	[6]
CAS Number	1086391-03-8	[4][5]
Physical Form	Powder	[4]
Melting Point	190-195 °C	[4]
InChI Key	PQBPTICJDNOFJF- UHFFFAOYSA-N	[4]
SMILES	Clc1n[nH]c2ccc(C=O)cc12	[4]

Molecular Structure and Tautomerism

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is considered the predominant form.^[2] The chlorine atom at the C3 position and the carbaldehyde group at the C5 position provide distinct handles for sequential or orthogonal synthetic modifications.

Caption: Structure and potential tautomerism of the indazole core.

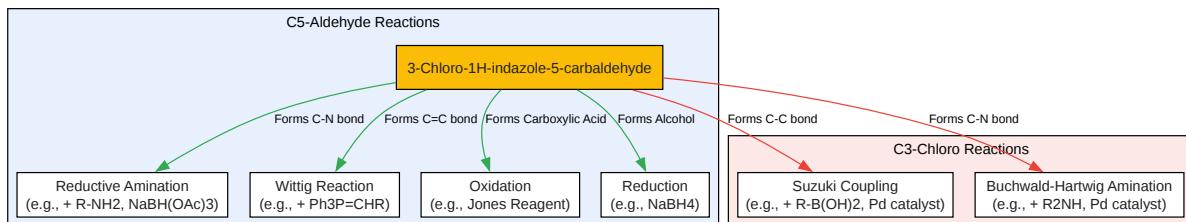
Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **3-Chloro-1H-indazole-5-carbaldehyde** is classified with the GHS07 pictogram, indicating it can be an irritant, and

carries the H302 hazard statement: "Harmful if swallowed".[\[4\]](#)

Recommended Handling Protocol

A self-validating safety workflow is essential when handling this compound.


- Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of the powder.
- Personal Protective Equipment (PPE):
 - Respiratory: An N95-rated dust mask is required for handling the solid.[\[4\]](#)
 - Eye: Chemical safety goggles or a face shield must be worn.[\[4\]](#)
 - Hand: Nitrile or other chemically resistant gloves are mandatory.[\[4\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The required storage class code is 11 for combustible solids.[\[4\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthetic Utility and Reaction Pathways

The primary value of **3-Chloro-1H-indazole-5-carbaldehyde** lies in its capacity as a versatile intermediate. The aldehyde and chloro-substituents are orthogonal reactive sites, allowing for a diverse range of subsequent chemical transformations.

Key Synthetic Transformations

The aldehyde at the C5 position is a classic electrophile, amenable to nucleophilic additions and reductive aminations, while the C3-chloro group is primed for transition-metal-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Potential synthetic pathways from the title compound.

Representative Synthesis Protocol: Nitrosation of an Indole Precursor

While a specific protocol for **3-Chloro-1H-indazole-5-carbaldehyde** is not readily available in the cited literature, a validated and optimized procedure exists for the synthesis of its isomer, 5-Chloro-1H-indazole-3-carboxaldehyde, from 5-chloro-indole.^{[3][8]} This method, involving the nitrosation of an indole, serves as an authoritative and representative example of the synthetic logic used to create such scaffolds.

Reaction: 5-Chloro-indole → 5-Chloro-1H-indazole-3-carboxaldehyde

Causality: This reaction proceeds via the electrophilic attack of a nitrosonium ion (generated in situ from sodium nitrite and acid) on the electron-rich indole ring. This is followed by a ring-opening and subsequent recyclization to form the thermodynamically stable indazole core.^[8] The mild acidic conditions are crucial for preventing degradation of the sensitive indole starting material.^[3]

Step-by-Step Methodology:

- Setup: To a solution of 5-chloro-indole (2.0 mmol, 1.0 equiv.) in an appropriate solvent system, add sodium nitrite (NaNO₂).

- Acidification: Slowly add a mild acid (e.g., acetic acid) to the mixture at a controlled temperature (typically room temperature). The slow addition is critical to manage the exothermic reaction and control the generation of the reactive nitrosonium species.
- Reaction Monitoring: Stir the reaction for the required duration (e.g., 12 hours).^[3] Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 8:2).^[3]
- Workup: Upon completion, the reaction mixture is typically quenched with water and extracted multiple times with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-Chloro-1H-indazole-3-carbaldehyde.^[3] In the documented procedure, this method yielded the product as a brown solid with 96% yield.^[3]

Applications in Medicinal Chemistry and Drug Discovery

The true value of **3-Chloro-1H-indazole-5-carbaldehyde** is realized in its application as a foundational element for building libraries of potential drug candidates. The indazole nucleus is a known pharmacophore that interacts with numerous biological targets, most notably protein kinases.

By leveraging the orthogonal reactivity described in Section 3, medicinal chemists can systematically generate analogues for SAR studies:

- C3 Position: The chloro group can be displaced via Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide variety of aryl, alkyl, or amino substituents. These modifications can probe deep into the ATP-binding pocket of kinases or other enzyme active sites.
- C5 Position: The carbaldehyde can be converted into amines, amides, alcohols, or alkenes. These functional groups often serve as key hydrogen bond donors or acceptors, or as linkers

to other pharmacophoric elements, enhancing target affinity and modulating physicochemical properties like solubility and cell permeability.

The indazole scaffold itself is not limited to kinase inhibition and has been explored for anti-parasitic, antibacterial, and anti-inflammatory activities, making this building block relevant across multiple therapeutic areas.[\[1\]](#)

Conclusion

3-Chloro-1H-indazole-5-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile and orthogonal reactivity, provide researchers with a reliable and powerful starting point for the synthesis of novel molecular entities. Understanding its structure, handling requirements, and synthetic potential is essential for any scientist aiming to leverage the proven therapeutic power of the indazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-クロロ-1H-インダゾール-5-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-chloro-1H-indazol-5-carbaldehyde | lookchem [lookchem.com]
- 6. PubChemLite - 3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E
[pubs.rsc.org]
- To cite this document: BenchChem. [3-Chloro-1H-indazole-5-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1520611#3-chloro-1h-indazole-5-carbaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com